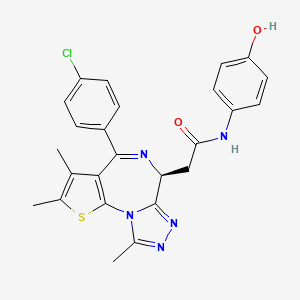
ネピカスタット塩酸塩
概要
説明
科学的研究の応用
Nepicastat Hydrochloride has a wide range of scientific research applications:
作用機序
ネピカスタット塩酸塩は、ドパミンβ-ヒドロキシラーゼを阻害することにより効果を発揮し、それによりドパミンからノルエピネフリンへの変換を減少させます . この阻害により、脳内のドパミンレベルが上昇し、ノルエピネフリンレベルが低下し、様々な生理学的および神経学的プロセスを調節できます . この化合物は、海馬でNpas4やBdnfなどの遺伝子の転写をアップレギュレートし、神経調節と外傷的な文脈記憶の減弱に貢献する可能性があります .
類似の化合物:
オシロドロスタット: ヒドロキシラーゼ酵素の別の阻害剤であり、クッシング病の治療に使用されます.
メチロシン: チロシンヒドロキシラーゼを阻害し、褐色細胞腫の治療に使用されます.
独自性: ネピカスタット塩酸塩は、ドパミンβ-ヒドロキシラーゼ阻害剤としての高い選択性と効力により独自性があります。 他の阻害剤とは異なり、末梢組織と中枢組織の両方でノルエピネフリンレベルを低下させることが有望であり、カテコールアミン関連疾患を研究するための貴重なツールとなっています .
準備方法
合成経路と反応条件: ネピカスタット塩酸塩の合成は、いくつかの重要なステップを伴います。
- 3,5-ジフルオロフェニル酢酸とチオニルクロリド(SOCl2)を反応させて、対応するアシルクロリドを形成する。
- ジクロロメタン中で塩化アルミニウム(AlCl3)を使用してエチレンと環化反応させて、テトラロン中間体を生成する .
工業生産方法: ネピカスタット塩酸塩の工業生産方法は、公的領域で広く文書化されていません。 合成は通常、標準的な有機合成技術と精製方法を伴い、高純度と収率が確保されます。
化学反応の分析
反応の種類: ネピカスタット塩酸塩は、イミダゾール基やアミノメチル基などの官能基の存在により、主に置換反応を起こします .
一般的な試薬と条件:
還元: 還元反応は、水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用して実行できます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化により酸化された誘導体が生成される場合があり、置換反応により様々な置換されたアナログが生成される場合があります .
4. 科学研究アプリケーション
ネピカスタット塩酸塩は、幅広い科学研究アプリケーションを持っています。
類似化合物との比較
Osilodrostat: Another inhibitor of hydroxylase enzymes, used in the treatment of Cushing’s disease.
Metyrosine: Inhibits tyrosine hydroxylase, used in the treatment of pheochromocytoma.
Uniqueness: Nepicastat Hydrochloride is unique due to its high selectivity and potency as a dopamine beta-hydroxylase inhibitor. Unlike other inhibitors, it has shown promise in reducing norepinephrine levels in both peripheral and central tissues, making it a valuable tool in studying catecholamine-related disorders .
特性
IUPAC Name |
4-(aminomethyl)-3-[(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-1H-imidazole-2-thione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3S.ClH/c15-9-3-8-4-10(1-2-12(8)13(16)5-9)19-11(6-17)7-18-14(19)20;/h3,5,7,10H,1-2,4,6,17H2,(H,18,20);1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPDUAJWNBEVOY-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C[C@H]1N3C(=CNC3=S)CN)C=C(C=C2F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168811 | |
| Record name | Nepicastat hydrochloride anhydrous | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170151-24-3 | |
| Record name | Nepicastat hydrochloride anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170151243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nepicastat hydrochloride anhydrous | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 170151-24-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEPICASTAT HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WK068D17I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(2-Cyclopentyl-6-{[4-(dimethylphosphoryl)phenyl]amino}-9H-purin-9-YL)ethyl]phenol](/img/structure/B1684423.png)









![N-[3-[6-[4-(1,4-dimethyl-3-oxopiperazin-2-yl)anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1684440.png)



